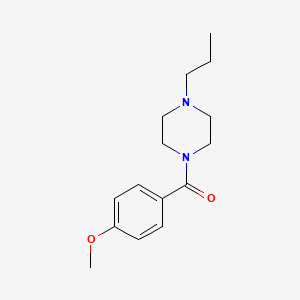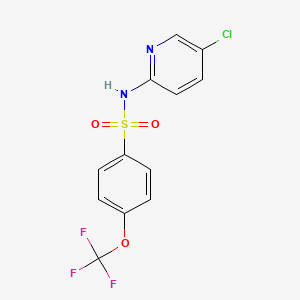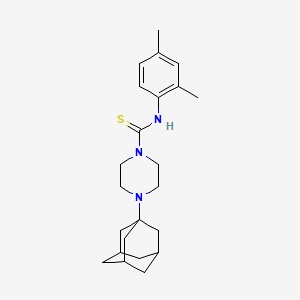![molecular formula C19H24Cl2N2O4S B4765888 1-(3-chlorobenzyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine hydrochloride](/img/structure/B4765888.png)
1-(3-chlorobenzyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine hydrochloride
Vue d'ensemble
Description
1-(3-chlorobenzyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine hydrochloride is a chemical compound that has gained significant interest in scientific research. This compound is known for its potential therapeutic applications in various fields, including neuropharmacology, oncology, and cardiovascular medicine.
Mécanisme D'action
The mechanism of action of 1-(3-chlorobenzyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine hydrochloride varies depending on the therapeutic application. In neuropharmacology, this compound acts as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor agonist. The SSRI mechanism of action involves blocking the reuptake of serotonin, which is a neurotransmitter that regulates mood. By blocking the reuptake of serotonin, more serotonin is available in the synaptic cleft, which can improve mood. The 5-HT1A receptor agonist mechanism of action involves activating the 5-HT1A receptor, which is a subtype of the serotonin receptor. Activation of this receptor can also improve mood.
In oncology, this compound acts by inhibiting the growth of cancer cells and inducing apoptosis. The exact mechanism of action is not fully understood, but it is thought to involve the inhibition of several signaling pathways that are involved in cancer cell growth and survival.
In cardiovascular medicine, this compound acts as a vasodilator by relaxing the smooth muscle cells in blood vessels. This mechanism of action involves the activation of the endothelial nitric oxide synthase (eNOS) pathway, which leads to the production of nitric oxide. Nitric oxide is a signaling molecule that can relax smooth muscle cells in blood vessels, which can improve blood flow and reduce blood pressure.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound vary depending on the therapeutic application. In neuropharmacology, this compound can improve mood and reduce symptoms of anxiety and depression. In oncology, it can inhibit the growth of cancer cells and sensitize them to chemotherapy drugs. In cardiovascular medicine, it can improve blood flow and reduce blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(3-chlorobenzyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine hydrochloride in lab experiments include its potential therapeutic applications in various fields, its well-established synthesis method, and its availability for purchase from chemical suppliers. However, one limitation is that this compound may have potential side effects that could confound experimental results. Therefore, it is important to carefully consider the dosage and administration of this compound in lab experiments.
Orientations Futures
There are several future directions for the research of 1-(3-chlorobenzyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine hydrochloride. In neuropharmacology, further studies could investigate the potential of this compound as a treatment for other psychiatric disorders, such as bipolar disorder and schizophrenia. In oncology, future research could focus on optimizing the dosage and administration of this compound to improve its efficacy as an anticancer agent. In cardiovascular medicine, future studies could investigate the potential of this compound as a treatment for other cardiovascular diseases, such as pulmonary hypertension and heart failure. Overall, the potential therapeutic applications of this compound make it a promising compound for further research in various fields of medicine.
Applications De Recherche Scientifique
1-(3-chlorobenzyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine hydrochloride has been extensively studied for its potential therapeutic applications. In neuropharmacology, this compound has shown promising results in the treatment of anxiety and depression. It has been found to act as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor agonist, which are both mechanisms of action that are commonly targeted by antidepressant drugs.
In oncology, this compound has been investigated for its potential as an anticancer agent. It has been found to inhibit the growth of cancer cells and induce apoptosis, which is the programmed cell death of cancer cells. This compound has also been shown to sensitize cancer cells to chemotherapy drugs, which could potentially improve the efficacy of chemotherapy.
In cardiovascular medicine, this compound has been studied for its potential as a vasodilator. It has been found to relax the smooth muscle cells in blood vessels, which could potentially reduce blood pressure and improve blood flow.
Propriétés
IUPAC Name |
1-[(3-chlorophenyl)methyl]-4-(2,5-dimethoxyphenyl)sulfonylpiperazine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O4S.ClH/c1-25-17-6-7-18(26-2)19(13-17)27(23,24)22-10-8-21(9-11-22)14-15-4-3-5-16(20)12-15;/h3-7,12-13H,8-11,14H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBZXSONSRLROC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)CC3=CC(=CC=C3)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24Cl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{2-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}(4-piperidinylmethyl)amine dihydrochloride](/img/structure/B4765812.png)
![8-{[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4765819.png)
![4-{[2-(benzylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2-methoxy-3-nitrophenyl acetate](/img/structure/B4765825.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-cyclopropylthiourea](/img/structure/B4765839.png)
![2-({4-allyl-5-[3-(4-chloro-2-methylphenoxy)propyl]-4H-1,2,4-triazol-3-yl}thio)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4765845.png)

![3-ethyl-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4765867.png)


![4-bromo-N-{1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}-2-thiophenecarboxamide](/img/structure/B4765887.png)
![{3-[(1-allyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetic acid](/img/structure/B4765895.png)
![1,1'-[1-(4-fluorophenyl)-5-methyl-1H-pyrazole-3,4-diyl]diethanone](/img/structure/B4765901.png)

![2,4-dichloro-N-{3,5-dimethyl-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}benzamide](/img/structure/B4765914.png)